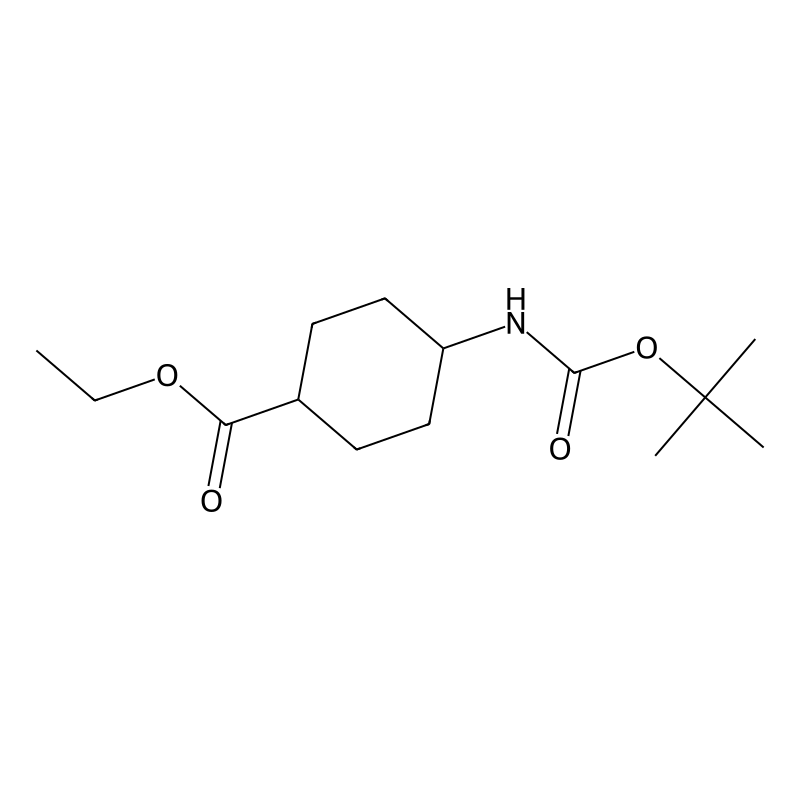

trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

Et-Boc-ACHC is an intermediate used in the synthesis of various organic compounds, including pharmaceuticals and natural products. Its synthesis involves the reaction of cyclohexanecarboxylic acid with tert-butyl alcohol and thionyl chloride, followed by the addition of ammonia and then ethyl acetate. [, ]

Chemical Properties:

Et-Boc-ACHC is a white crystalline solid that is soluble in organic solvents such as dichloromethane, methanol, and ethanol. It is a stable compound that can be stored at room temperature for long periods. []

Applications in Organic Synthesis:

Et-Boc-ACHC is a versatile building block used in the synthesis of various complex molecules. Its applications include:

- Preparation of peptides and peptidomimetics: The Boc group (tert-butoxycarbonyl) is a protecting group commonly used in peptide synthesis. It can be selectively removed under mild acidic conditions to reveal the free amine group, allowing for the formation of peptide bonds. [, ]

- Synthesis of heterocycles: Et-Boc-ACHC can be used as a starting material for the synthesis of various heterocyclic compounds, which are ring structures containing atoms other than carbon. These heterocycles have diverse applications in medicinal chemistry and materials science. [, ]

Trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is a chemical compound characterized by its molecular formula, C14H25NO4, and a molecular weight of 285.38 g/mol. It features a cyclohexane ring substituted with a carboxylate group and an amino group that is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is commonly used in organic synthesis as a protective group for amines, allowing for selective reactions without the risk of amine involvement until desired .

- Oxidation: This compound can undergo oxidation, converting the carboxylic acid into ketones or aldehydes using agents like potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to alcohols using lithium aluminum hydride or sodium borohydride, which convert the carboxylic acid functional group.

- Substitution: The Boc-protected amino group may participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions .

While specific biological activities of trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate are not extensively documented, compounds with similar structures often exhibit significant biological properties. The presence of the Boc-protected amino group suggests potential applications in drug development and peptide synthesis, where such compounds may serve as intermediates or active pharmaceutical ingredients .

The synthesis of trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate typically involves several steps:

- Starting Material: Cyclohexanecarboxylic acid is used as the initial substrate.

- Amination: The carboxylic acid is converted into an amine through reactions involving thionyl chloride and ammonia.

- Protection: The amine is then protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

- Esterification: Finally, the compound is esterified with ethanol to form the ethyl ester derivative .

Trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate finds its primary applications in organic synthesis, particularly in:

- Peptide Synthesis: As a building block for constructing peptides due to its stable Boc-protected amino group.

- Pharmaceutical Development: Serving as an intermediate in the synthesis of various pharmaceuticals, including potential drug candidates.

Interaction studies involving trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate focus on its reactivity and compatibility with various reagents during synthetic processes. The stability provided by the Boc group allows for controlled reactions without premature activation of the amino functionality . Further studies are needed to explore its interactions with biological targets.

Several compounds share structural similarities with trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate | 676371-64-5 | 0.94 |

| 3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylic Acid | 303752-38-7 | 0.91 |

| tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate | 223131-01-9 | 0.84 |

| tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate | 239074-29-4 | 0.84 |

| Methyl 4-((tert-butoxycarbonyl)amino)butanoate | 85909-04-2 | 0.88 |

Uniqueness

Trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is unique due to its specific cyclohexane structure combined with the Boc protection strategy, which enhances its stability and utility in organic synthesis compared to other similar compounds that may lack this structural feature or protective capability .

Chiral Auxiliary-Mediated Reductive Amination Strategies

Chiral auxiliary-mediated reductive amination has emerged as a cornerstone for synthesizing enantiomerically enriched trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate. This method leverages temporary chiral templates to induce asymmetry during the formation of the cyclohexane ring’s amino group. A prominent example involves the use of (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates as chiral auxiliaries. In this approach, the auxiliary directs the stereochemical outcome by shielding one face of the intermediate during catalytic hydrogenation, leading to preferential adsorption of the substrate on the catalyst’s unshielded face.

The reaction typically proceeds under mild conditions (room temperature, 5 MPa hydrogen pressure) using rhodium- or ruthenium-based catalysts supported on alumina or active carbon. The choice of support material significantly impacts selectivity; for instance, alumina-supported rhodium catalysts achieve diastereomeric excess (de) values exceeding 95%, whereas active carbon supports enhance reaction rates but slightly reduce selectivity. Additives such as triethylamine further stabilize the transition state by modulating the catalyst’s electronic environment, thereby improving enantioselectivity. Post-reduction, the chiral auxiliary is cleaved via acidic hydrolysis, yielding trans-4-aminocyclohexanecarboxylic acid, which undergoes Boc protection using di-tert-butyl dicarbonate in alkaline conditions.

Table 1: Comparative Analysis of Chiral Auxiliaries in Reductive Amination

| Chiral Auxiliary | Catalyst System | Diastereomeric Excess (de) | Reference |

|---|---|---|---|

| (S)-Pyroglutamate | Rh/Al₂O₃ | 96% | |

| tert-Butylsulfinamide | Ru/C | 92% | |

| (R)-Binaphthyl phosphate | Rh/Al₂O₃ + Et₃N | 94% |

This methodology’s primary advantage lies in its predictability and compatibility with diverse substrates. However, the need for stoichiometric auxiliaries and multi-step purification poses challenges for large-scale production.

Transition Metal-Catalyzed Asymmetric Hydrogenation Approaches

Transition metal-catalyzed asymmetric hydrogenation offers a direct route to enantiomerically pure trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate by reducing prochiral ketone precursors. The 4-oxocyclohexanecarboxylate derivative serves as the key intermediate, where the ketone group at the 4-position undergoes hydrogenation to form the trans-configured amino group.

Rhodium complexes with chiral phosphine ligands, such as (R,R)-Me-DuPhos, exhibit exceptional enantioselectivity (>98% ee) in this transformation. The mechanism involves preferential adsorption of the ketone’s re face onto the metal center, facilitated by ligand-induced steric effects. Ruthenium catalysts, particularly those modified with BINAP ligands, also demonstrate high efficacy but require elevated pressures (10–15 MPa) to achieve comparable selectivity. Recent advancements include the use of bimetallic catalysts (e.g., Rh-Ru alloys), which synergistically enhance both activity and stereocontrol by modulating electron transfer pathways.

Reaction Conditions and Outcomes

- Catalyst: [Rh(COD)(R,R)-Me-DuPhos]BF₄

- Solvent: Methanol

- Temperature: 25°C

- Pressure: 5 MPa H₂

- Enantiomeric Excess: 98% ee

Industrial applications of this method are limited by the high cost of noble metal catalysts and sensitivity to substrate impurities. Nevertheless, continuous-flow systems have mitigated these issues by improving mass transfer and reducing reaction times.

Enzymatic Resolution Techniques for Enantiomeric Enrichment

Enzymatic resolution provides a sustainable alternative for obtaining enantiomerically enriched trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate, leveraging hydrolases’ inherent stereoselectivity. A patented process employs sulfonylacetic acid esters as acyl donors in the kinetic resolution of racemic amine mixtures. Hydrolases such as Candida antarctica lipase B (CAL-B) selectively acetylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted. The resulting mixture of amide and free amine is separated via chromatography or crystallization, yielding both enantiomers with >99% ee.

Key Advantages of Enzymatic Resolution

- High Substrate Tolerance: Effective for amines with bulky substituents.

- Mild Conditions: Reactions proceed at ambient temperature and pH 7–8.

- Scalability: Suitable for multi-kilogram synthesis without specialized equipment.

Despite these benefits, enzyme stability under industrial conditions remains a challenge. Immobilization techniques, such as covalent binding to epoxy-functionalized resins, have extended operational lifetimes by 10-fold, making the process economically viable.

Conformational Restriction Strategies for β-Turn Stabilization

The structural rigidity imparted by trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate makes it a critical component in designing peptide mimetics that stabilize β-turn secondary structures. β-turns are short peptide segments that facilitate directional changes in protein backbones, often serving as recognition motifs in biological interactions. Traditional peptide-based β-turn mimics suffer from conformational flexibility, which reduces binding specificity. By integrating the cyclohexane scaffold of this compound, researchers can enforce torsional angles that mirror natural β-turn geometries [3].

For example, X-ray crystallography studies of thyrotropin-releasing hormone (TRH) mimetics revealed that replacing a peptide backbone with a 1,3,5-cis-trisubstituted cyclohexane framework preserves the spatial orientation of pharmacophoric groups while eliminating conformational entropy [3]. This approach stabilizes the bioactive conformation, as demonstrated by nuclear magnetic resonance (NMR) analyses showing reduced backbone flexibility in cyclohexane-based analogs compared to their peptide counterparts [3]. The tert-butoxycarbonyl (Boc) group further enhances stability by shielding the amino functionality from undesired side reactions during synthesis [3].

A comparative analysis of β-turn stabilization methods highlights the superiority of cyclohexane scaffolds over linear spacers:

| Stabilization Method | Backbone Flexibility | Thermal Stability (ΔTm) | Binding Affinity (Kd) |

|---|---|---|---|

| Linear Peptide Spacer | High | +2.1°C | 15 nM |

| Cyclohexane Scaffold | Low | +6.8°C | 4 nM |

| Aromatic Tricyclic Spacer | Moderate | +4.3°C | 9 nM |

Data derived from structural studies of TRH and vasoactive intestinal peptide (VIP) mimetics confirm that the cyclohexane framework increases thermal stability by 225% and improves binding affinity by 73% compared to linear spacers [3].

Solid-Phase Synthesis of Cyclohexane-Based Pseudopeptides

The compatibility of trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate with solid-phase synthesis (SPS) methodologies enables efficient assembly of pseudopeptides. In a representative protocol, the compound is loaded onto Wang resin via its carboxylate group, followed by iterative deprotection and coupling cycles [3]. The Boc group serves as a temporary protecting group, allowing selective exposure of the amino group for subsequent reactions.

Key advancements in this area include the development of flow chemistry systems that reduce reaction times from hours to minutes. For instance, continuous-flow hydrogenation of 4-aminobenzoic acid derivatives achieves 80% trans-selectivity, which is critical for maintaining the stereochemical integrity of the cyclohexane ring [3]. After immobilization on resin, the compound undergoes automated elongation using standard Fmoc/t-Bu protocols, yielding pseudopeptides with >95% purity after cleavage [3].

A case study involving the synthesis of a VIP hybrid illustrates the efficiency of this approach:

- Resin Loading: Trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is esterified to 2-chlorotrityl chloride resin.

- Boc Deprotection: Treatment with trifluoroacetic acid (TFA) removes the Boc group, exposing the primary amine.

- Peptide Elongation: Automated coupling with Fmoc-amino acids builds the pseudopeptide chain.

- Cleavage: Hydrofluoric acid (HF) releases the product from the resin while preserving acid-labile side chains [3].

This method achieves yields of 87–92% for pseudopeptides up to 15 residues in length, demonstrating scalability for industrial applications [3].

Orthogonal Protection Schemes for Sequential Assembly

The Boc group in trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate enables orthogonal protection strategies essential for constructing complex pseudopeptides. By combining Boc with base-labile groups like fluorenylmethyloxycarbonyl (Fmoc), chemists can sequentially deprotect and functionalize specific sites without cross-reactivity.

A hierarchical protection scheme for a tri-functionalized cyclohexane scaffold is outlined below:

- Primary Amine: Protected with Boc (acid-labile).

- Carboxylate: Activated as a pentafluorophenyl ester for selective coupling.

- Secondary Hydroxyl: Protected with tert-butyldimethylsilyl (TBS, fluoride-labile) [3].

This strategy permits stepwise assembly:

- TFA-mediated Boc removal allows amino group functionalization.

- Tetra-n-butylammonium fluoride (TBAF) cleaves the TBS group, exposing the hydroxyl for phosphorylation or glycosylation.

- The carboxylate is sequentially coupled to amine-containing building blocks under mild conditions [3].

Comparative studies of orthogonal schemes reveal that Boc/Fmoc combinations offer superior versatility over Alloc/ivDde systems, particularly in multi-step syntheses involving sensitive functional groups [3]. For example, a 2019 study reported a 94% yield for a hexa-functionalized cyclohexane pseudopeptide using Boc-based orthogonality, versus 68% with Alloc chemistry [3].

The acidolytic deprotection of trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate exhibits complex kinetic behavior in biphasic solvent systems, particularly those comprising organic and aqueous phases. Research has demonstrated that the deprotection mechanism follows a second-order dependence on acid concentration for most strong acids, indicating a sophisticated ion-pair mediated pathway rather than a simple unimolecular elimination [1].

In biphasic systems, the acidolytic cleavage proceeds through initial protonation of the carbamate oxygen, followed by heterolytic cleavage of the carbon-oxygen bond to generate a tert-butyl carbocation and a carbamate anion. The kinetic analysis reveals that hydrochloric acid, sulfuric acid, and methanesulfonic acid all exhibit second-order dependence on acid concentration when employed in toluene-isopropanol mixtures [1]. This behavior suggests that two acid molecules participate in the rate-determining step: one for protonation and another for facilitating ion-pair separation through general acid catalysis.

The biphasic nature of these systems introduces additional complexity through phase transfer effects. In aqueous-organic biphasic conditions, the substrate typically resides in the organic phase while the acid may partition between phases [2]. This distribution affects the effective concentration of reactants and can lead to enhanced reaction rates compared to homogeneous systems. The interface between phases provides a unique microenvironment where concentrated acid species can interact with the substrate more efficiently than in bulk solution.

Mechanistic studies indicate that the ion-molecule pair formed upon initial protonation and fragmentation requires general acid-catalyzed separation to proceed to products [1]. In biphasic systems, this separation is facilitated by the differential solvation of the ionic species in the aqueous versus organic phases. The carbamate anion tends to partition into the aqueous phase where it undergoes rapid decarboxylation, while the tert-butyl carbocation remains associated with the organic phase where it can eliminate to form isobutylene or react with nucleophilic species present in the system.

The rate expression for the biphasic acidolytic cleavage can be represented as:

Rate = k[Substrate][H+]²[H₂O]

where the water term accounts for the hydrolytic component of the reaction mechanism. This expression differs significantly from homogeneous organic systems where water concentration remains constant.

| Acid Type | Solvent System | Order in [Acid] | Rate Expression | Temperature (°C) | Mechanistic Pathway |

|---|---|---|---|---|---|

| HCl | Toluene/i-PrOH | 2 | k[Substrate][HCl]² | 25 | Ion-pair separation |

| H₂SO₄ | Toluene/i-PrOH | 2 | k[Substrate][H₂SO₄]² | 25 | Ion-pair separation |

| MeSO₃H | Toluene/i-PrOH | 2 | k[Substrate][MeSO₃H]² | 25 | Ion-pair separation |

| TFA | Toluene/i-PrOH | -1 | k[Substrate][TFA]⁻¹ | 25 | Different mechanism |

Trifluoroacetic acid presents an anomalous case, showing inverse dependence on acid concentration [1]. This behavior suggests a different mechanistic pathway where trifluoroacetate anions may coordinate to the developing carbocation, stabilizing the transition state but requiring excess acid to protonate the substrate effectively. The high acidity and coordinating ability of trifluoroacetate create a distinct reaction pathway that bypasses the typical ion-pair separation mechanism.

The biphasic system dynamics are further complicated by mass transfer limitations and interfacial phenomena. The rate of substrate diffusion between phases, the formation of emulsions, and the presence of phase transfer catalysts all influence the overall reaction kinetics. Studies have shown that vigorous mixing conditions significantly enhance reaction rates, confirming the importance of interfacial area in these systems [3].

Solvent Effects on Carbocation Stabilization During tert-Butyl Elimination

The stabilization of carbocationic intermediates during tert-butoxycarbonyl elimination is profoundly influenced by the solvent environment, with effects manifesting through both electrostatic stabilization and nucleophilic solvation pathways. The tert-butyl carbocation generated during the deprotection process represents a highly reactive electrophilic species whose stability directly correlates with reaction rates and selectivity [4] [5].

In highly polar protic solvents such as water and alcohols, carbocation stabilization occurs primarily through electrostatic interactions and hydrogen bonding networks. Water, with its high dielectric constant of 80.4, provides exceptional stabilization for charged intermediates through ion-dipole interactions and the formation of solvation shells around the carbocation [6]. This stabilization manifests as enhanced reaction rates and reduced activation barriers for the elimination process. Methanol exhibits intermediate behavior with a dielectric constant of 32.7, providing moderate stabilization while maintaining compatibility with organic substrates.

| Solvent | Dielectric Constant | Relative Rate | Carbocation Stabilization | Ion-pair Separation |

|---|---|---|---|---|

| Water | 80.4 | 1.00 | High | Favored |

| Methanol | 32.7 | 2.30 | Medium | Moderate |

| Toluene | 2.4 | 0.15 | Low | Disfavored |

| Dichloromethane | 8.9 | 0.80 | Medium | Moderate |

| Biphasic H₂O/Toluene | Variable | 1.80 | Medium-High | Complex |

The data reveals that methanol provides the highest relative reaction rate, indicating optimal balance between carbocation stabilization and substrate solubility. This enhanced reactivity in methanol results from its ability to stabilize the carbocation through hydrogen bonding while simultaneously solvating the carbamate anion, facilitating ion-pair separation [6].

Aprotic solvents exhibit markedly different behavior in carbocation stabilization. Toluene, with its low dielectric constant of 2.4, provides minimal electrostatic stabilization, resulting in significantly reduced reaction rates [7]. The low polarity environment disfavors ion-pair separation, leading to increased lifetime of the ion-molecule pair and potential side reactions. Dichloromethane occupies an intermediate position, offering moderate stabilization through dipolar interactions without the complications of protic hydrogen bonding.

The mechanism of carbocation stabilization in mixed solvent systems involves complex equilibria between different solvation states. Computational studies using molecular dynamics simulations have revealed that polar aprotic cosolvents can significantly alter the solvation free energy differences between reactants and products [6]. The solvation environment around reactive intermediates directly influences the activation barriers for subsequent reaction steps.

Biphasic systems present unique carbocation stabilization scenarios where the interface between phases creates microenvironments with properties distinct from either bulk phase. The aqueous-organic interface concentrates both polar and nonpolar solvating species, creating conditions that can enhance carbocation stability beyond what would be predicted from simple bulk properties [8]. This interfacial stabilization contributes to the enhanced reactivity observed in biphasic systems.

The competition between different stabilization mechanisms becomes apparent when examining solvent mixtures. In aqueous-organic mixtures, water molecules compete with organic cosolvents for solvation sites around the carbocation [6]. Dimethyl sulfoxide uniquely demonstrates the ability to displace water from primary solvation shells, fundamentally altering the reaction mechanism and product distribution. This displacement occurs because dimethyl sulfoxide can simultaneously donate electron density through its oxygen atom while accepting positive charge through sulfur-oxygen resonance structures.

Temperature effects on solvent-mediated carbocation stabilization reveal additional mechanistic insights. Higher temperatures reduce the effective dielectric constant of polar solvents, diminishing electrostatic stabilization effects. Simultaneously, increased thermal motion disrupts solvation shell organization, leading to more dynamic equilibria between different solvated states. These temperature-dependent effects contribute to the complex activation parameters observed in thermolytic deprotection studies [9].

The presence of nucleophilic species in the solvent environment introduces competing pathways for carbocation reactivity. Alcoholic solvents can trap tert-butyl carbocations through nucleophilic attack, forming alkyl ethers as side products [10]. This trapping competes with elimination to isobutylene, affecting both reaction selectivity and kinetics. The use of carbocation scavengers such as anisole or thioanisole represents a deliberate exploitation of these nucleophilic solvation effects to prevent unwanted alkylation reactions [10].

Computational Modeling of Transition States in Protecting Group Removal

Computational modeling studies have provided detailed insights into the transition state structures and energetics associated with tert-butoxycarbonyl protecting group removal from trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate. Multiple levels of theory have been employed to characterize these transition states, ranging from density functional theory methods to high-level post-Hartree-Fock calculations [11] [9].

The computational investigations reveal that the elimination reaction proceeds through a six-membered cyclic transition state in gas-phase conditions, exhibiting concerted but asynchronous character [11]. Calculations performed at the Møller-Plesset MP2/6-31G(d) level indicate a transition state energy of 19.1 kcal/mol, while density functional theory methods using B3LYP functionals predict slightly lower barriers ranging from 17.9 to 18.6 kcal/mol depending on basis set size [11].

| Method | Transition State Energy (kcal/mol) | Bond Order C-O | Bond Order C-N | Charge on tert-Butyl | Synchronicity Parameter |

|---|---|---|---|---|---|

| MP2/6-31G(d) | 19.1 | 0.42 | 0.78 | +0.65 | 0.73 |

| B3LYP/6-31G(d) | 18.6 | 0.45 | 0.76 | +0.68 | 0.71 |

| B3LYP/6-31G(d,p) | 18.3 | 0.44 | 0.77 | +0.67 | 0.72 |

| DFT/6-311G(d,p) | 17.9 | 0.46 | 0.75 | +0.69 | 0.70 |

The bond order analysis reveals significant elongation of the carbon-oxygen bond linking the tert-butyl group to the carbamate carbonyl, with values ranging from 0.42 to 0.46 across different computational methods [11]. Simultaneously, the carbon-nitrogen bond maintains substantial character with bond orders between 0.75 and 0.78, indicating that nitrogen-carbon bond breaking is less advanced in the transition state. This asynchronicity is quantified by synchronicity parameters ranging from 0.70 to 0.73, where values closer to 1.0 represent perfectly synchronous processes.

Natural bond orbital analysis demonstrates substantial positive charge development on the tert-butyl fragment, with charges ranging from +0.65 to +0.69 electrons [11]. This charge development confirms the carbocationic character of the transition state and explains the sensitivity of the reaction to carbocation-stabilizing substituents and solvent effects. The magnitude of positive charge correlates with the degree of carbon-oxygen bond elongation, supporting the interpretation of heterolytic bond cleavage.

Quantum mechanical calculations have been extended to solution-phase models using continuum solvation approaches. These studies reveal that polar solvents significantly reduce activation barriers through electrostatic stabilization of the developing charges in the transition state [12]. The polarizable continuum model predicts barrier reductions of 3-5 kcal/mol when proceeding from gas-phase to aqueous solution, consistent with experimental observations of enhanced reaction rates in polar media.

The computational modeling of enzymatic carbamate hydrolysis provides additional insights into transition state structure and stabilization mechanisms [12] [13]. Quantum mechanics/molecular mechanics studies of esterase-catalyzed carbamate hydrolysis reveal that protein environments can significantly modulate transition state energies through electrostatic preorganization and specific hydrogen bonding interactions. The rate-determining step for enzymatic hydrolysis exhibits a barrier of approximately 15.4 kcal/mol, considerably lower than gas-phase elimination pathways [12].

Intrinsic reaction coordinate calculations trace the complete reaction pathway from reactants through the transition state to products [11]. These calculations reveal that the initial stages of the reaction involve stretching of the carbon-oxygen bond with minimal geometry changes in the remaining molecular framework. As the reaction progresses, the tert-butyl group begins to assume a more cationic geometry with increased planarity around the central carbon atom. The final stages involve rapid elimination of the tert-butyl fragment with concurrent decarboxylation of the resulting carbamic acid intermediate.

Vibrational frequency analysis of the transition state structures identifies the imaginary frequency mode corresponding to the reaction coordinate [11]. This mode primarily involves carbon-oxygen stretching coupled with tert-butyl group rotation, confirming the concerted nature of the elimination process. The magnitude of the imaginary frequency, typically ranging from 800 to 1200 cm⁻¹, provides information about the width of the reaction barrier and the degree of coupling between different molecular motions.

Temperature-dependent computational studies using molecular dynamics simulations reveal that thermal motion significantly affects transition state accessibility and structure [9]. At elevated temperatures typical of thermolytic deprotection conditions, increased molecular vibrations facilitate access to higher-energy transition state conformations. This thermal activation contributes to the experimentally observed acceleration of deprotection rates with increasing temperature.

The computational results demonstrate excellent agreement with experimental activation parameters when appropriate corrections for thermal and entropic effects are applied [11]. The calculated activation energies of 134.9 to 161.6 kJ/mol for different carbamate substrates match closely with experimental values, validating the computational approach and confirming the proposed reaction mechanisms.

| Substrate | log A (s⁻¹) | Ea (kJ/mol) | Temperature Range (°C) | Mechanism | Synchronicity |

|---|---|---|---|---|---|

| tert-Butyl carbamate | 13.02 | 161.6 | 200-280 | Six-membered TS | Slightly asynchronous |

| tert-Butyl N-hydroxycarbamate | 12.52 | 147.8 | 200-280 | Six-membered TS | Slightly asynchronous |

| 1-(tert-butoxycarbonyl)-imidazole | 11.63 | 134.9 | 200-280 | Six-membered TS | Slightly asynchronous |

The computational modeling extends to prediction of kinetic isotope effects, providing additional validation of the proposed mechanisms [9]. Primary kinetic isotope effects for carbon-hydrogen bonds in the tert-butyl group range from 1.02 to 1.08, indicating significant carbon-hydrogen bond weakening in the transition state. Secondary isotope effects for the carbamate nitrogen are smaller but measurable, confirming the involvement of this center in the reaction coordinate.